6-Chloro-2-iodobenzo[d]thiazole
Description
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
6-chloro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChI Key |
LKNMRUVYQUJWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-6-chlorobenzo[d]thiazole
The foundational step involves constructing the benzo[d]thiazole core with strategic halogen placement. As demonstrated by Kralj et al. (2020), methyl 4-aminobenzoate derivatives undergo cyclization with potassium thiocyanate and bromine in glacial acetic acid to form 2-aminobenzo[d]thiazole scaffolds. For 6-chloro substitution, methyl 5-chloro-4-aminobenzoate serves as the starting material.
Reaction Conditions
- Reagents : Methyl 5-chloro-4-aminobenzoate (1 equiv), potassium thiocyanate (4 equiv), bromine (2 equiv)
- Solvent : Glacial acetic acid
- Temperature : 10°C → room temperature (18–22°C)
- Time : 15–18 hours
- Yield : 68–72%
Characterization data for intermediate 2-amino-6-chlorobenzo[d]thiazole:
Sandmeyer Iodination
The amino group at position 2 undergoes diazotization followed by iodination:
Diazotization :
- Reagents : Sodium nitrite (1.1 equiv), hydrochloric acid (3 equiv)
- Temperature : 0–5°C
- Time : 30 minutes
Iodination :
Critical Parameters
- Excess KI prevents reductive side reactions
- pH control (3.5–4.0) minimizes aryl radical formation
Halogen Exchange from Bromo Precursors
Synthesis of 2-Bromo-6-chlorobenzo[d]thiazole
A modified Appel salt-mediated cyclization yields the brominated precursor:
Reaction Protocol
Finkelstein-Type Iodination
Bromine-to-iodine exchange occurs under Ullmann conditions:
Optimized Conditions
- Catalyst : Copper(I) iodide (20 mol%)
- Solvent : Dimethylformamide
- Temperature : 120°C
- Time : 8 hours
- Yield : 71–75%
Limitations
- Requires anhydrous conditions
- Competing dehalogenation observed at >130°C
Palladium-Catalyzed Cross-Coupling
Direct C–H Iodination
A breakthrough methodology employs Pd/Cu bimetallic systems for regioselective iodination:
Catalytic System
- Catalysts : Palladium(II) chloride (20 mol%), copper(I) iodide (50 mol%)
- Ligand : 1,10-Phenanthroline
- Solvent : Dimethyl sulfoxide/N,N-dimethylformamide (1:1 v/v)
- Temperature : 100°C
- Time : 6 hours
- Yield : 85–92%
Substrate Scope
- Tolerates electron-withdrawing groups (e.g., –CF3, –NO2)
- Fails with ortho-substituted analogs due to steric hindrance
Electrophilic Iodination Using N-Iodosuccinimide
Reaction Mechanism
Modeled after chlorination in imidazo[2,1-b]thiazoles, this method employs in situ iodonium ion generation:
Procedure
- Iodonium Complex Formation :
- N-Iodosuccinimide (1.5 equiv) reacts with phosphorus oxychloride in chloroform
- Electrophilic Attack :
- 6-Chlorobenzo[d]thiazole added at −10°C
- Rearomatization :
- Reflux for 3 hours
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Functional Group Tolerance | Cost Index |
|---|---|---|---|---|
| Sandmeyer | 65–78 | High | Moderate | $ |
| Halogen Exchange | 71–75 | Medium | Low | $$ |
| Pd-Catalyzed | 85–92 | Low | High | $$$$ |
| Electrophilic | 70–85 | Medium | Moderate | $$ |
Key Observations
- Palladium-mediated methods offer highest yields but require expensive catalysts
- Sandmeyer reaction remains preferred for large-scale production
- Electrophilic substitution shows promise for rapid synthesis
Chemical Reactions Analysis
6-Chloro-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the iodine atom with a different nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the benzothiazole ring.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-iodobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, antiviral, and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Agriculture: It is explored for its potential use in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Related Thiazole Derivatives
Structural and Physicochemical Properties
The substituents on the benzothiazole ring significantly influence molecular weight, solubility, and electronic properties. Below is a comparative analysis of key analogs:
*Estimated based on analogous compounds. †Predicted from halogenated thiazole trends .
Antimicrobial Activity
- 6-Chloro-2-aminobenzothiazole: Exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). Synergizes with glycopeptide antibiotics, reducing vancomycin MIC by 512-fold in resistant strains .
- Thiazole-carboxylic acid derivatives : Superior biofilm inhibition compared to vancomycin in S. epidermidis .
Enzyme Inhibition
- Imidazole/thiazole-carboxylic acids : Demonstrated MMP-2 inhibition, with lead compound MMPI-1154 reducing infarct size in myocardial ischemia models at 1 µM .
- Bisthiazole derivatives : Act as COX-2 inhibitors due to structural mimicry of pyrazole-based NSAIDs .
Anticancer Activity
Q & A
Q. What are the standard synthetic routes for preparing 6-chloro-2-iodobenzo[d]thiazole?
The synthesis typically involves sequential halogenation of the benzo[d]thiazole scaffold. A common approach includes:
- Chlorination : Introduce the chloro substituent at position 6 using chlorinating agents like SOCl or Cl under reflux conditions in non-polar solvents (e.g., CCl).
- Iodination : Perform electrophilic aromatic substitution at position 2 using iodine monochloride (ICl) or KI with an oxidizing agent (e.g., HO) in acetic acid.
- Purification : Recrystallization from ethanol or column chromatography improves purity .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | SOCl, CCl, 80°C | 75–85 | ≥95% |
| Iodination | KI, HO, AcOH, 60°C | 60–70 | ≥90% |
Advanced Synthesis
Q. How can iodination regioselectivity be enhanced in the presence of electron-withdrawing chloro substituents?
The chloro group at position 6 deactivates the aromatic ring, requiring strategic optimization:
- Directing Groups : Use temporary protecting groups (e.g., methoxy) to steer iodination to position 2, followed by deprotection.
- Catalysts : Employ Pd(OAc) or CuI to mediate Ullmann-type coupling for C–I bond formation, improving yield to >80% .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 12–24 hours) and enhance regioselectivity under controlled temperature .
Basic Characterization
Q. What spectroscopic techniques are critical for confirming the structure of 6-chloro-2-iodobenzo[d]thiazole?
- NMR Spectroscopy :
- H NMR: Absence of aromatic protons at positions 2 and 6 confirms halogen substitution.
- C NMR: Peaks at ~95 ppm (C–I) and ~125 ppm (C–Cl) validate substituents.
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 312 (calc. 312.3).
- IR Spectroscopy : C–I and C–Cl stretches appear at 550–600 cm and 650–700 cm, respectively .
Advanced Characterization
Q. How can structural ambiguities in substituted benzo[d]thiazoles be resolved?
- Single-Crystal XRD : Resolves bond angles and confirms substitution patterns (e.g., C–I bond length ~2.09 Å). For example, analogous compounds in used XRD to validate thiophene-methyl interactions.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects of halogens on aromaticity and reactivity .
Biological Activity
Q. What in vitro biological activities have been reported for halogenated benzo[d]thiazole derivatives?
Q. How can contradictions in reported biological activity data be addressed?
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) to reduce discrepancies in cytotoxicity measurements.
- Metabolic Stability : Assess pharmacokinetics (e.g., hepatic microsome studies) to explain poor in vivo efficacy despite high in vitro activity. For instance, noted moderate activity due to rapid clearance .
- Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –NH) to improve solubility and bioavailability .
Methodological Challenges
Q. What strategies mitigate side reactions during multi-step synthesis?
- Protection/Deprotection : Use TMS groups to shield reactive sites during iodination.
- Low-Temperature Halogenation : Perform iodination at –20°C to minimize polyhalogenation.
- HPLC Monitoring : Track intermediates in real-time to optimize reaction quenching .
Computational Applications
Q. How can molecular docking guide the design of 6-chloro-2-iodobenzo[d]thiazole derivatives?
- Target Identification : Dock against EGFR kinase (PDB: 1M17) to predict binding affinity. Analogous compounds in showed binding energies of –9.2 kcal/mol.
- SAR Studies : Modify the iodine substituent to –CF and simulate interactions with hydrophobic pockets .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
